molecular formula C36H49ClO B12594367 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene CAS No. 871236-31-6

2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene

Cat. No.: B12594367
CAS No.: 871236-31-6
M. Wt: 533.2 g/mol
InChI Key: NHYQLFHGXCLRJL-UHFFFAOYSA-N
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Description

2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a chlorine atom, a decyl chain, and a complex phenyl group with an octan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with decyl chloride in the presence of a Lewis acid catalyst like aluminum chloride

The phenyl group with the octan-2-yloxy substituent can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the benzene ring with an appropriate phenyl derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. For example, its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-decylbenzene: Lacks the complex phenyl group with the octan-2-yloxy substituent.

    4-Decyl-1-chlorobenzene: Similar structure but without the additional phenyl group.

    4-(4-Octan-2-yloxyphenyl)phenylbenzene: Lacks the chlorine and decyl substituents.

Uniqueness

2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene is unique due to its combination of substituents, which confer distinct chemical and physical properties

Properties

CAS No.

871236-31-6

Molecular Formula

C36H49ClO

Molecular Weight

533.2 g/mol

IUPAC Name

2-chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene

InChI

InChI=1S/C36H49ClO/c1-4-6-8-10-11-12-13-15-17-33-22-23-34(28-36(33)37)32-20-18-30(19-21-32)31-24-26-35(27-25-31)38-29(3)16-14-9-7-5-2/h18-29H,4-17H2,1-3H3

InChI Key

NHYQLFHGXCLRJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(C)CCCCCC)Cl

Origin of Product

United States

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